7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
“7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C15H12N2O . It has a molecular weight of 236.269 Da . The compound is typically stored in a dry, room temperature environment .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes “7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly . Another method involves the acid-catalyzed reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with different aromatic aldehydes .
Molecular Structure Analysis
The InChI code for “7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde” is 1S/C15H12N2O/c1-11-7-8-16-10-13(15(16)9-11)12-5-3-2-4-6-12/h2-10H,1H3 .
Chemical Reactions Analysis
The reactions involving “7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde” were monitored by thin layer chromatography (TLC) using silica gel GF254 . The formation of hydrogen adduct during the ionization in the mass spectroscopy comprised the synthesis of compounds .
Scientific Research Applications
Fluorescent Molecular Rotors
Research on derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde has led to the development of fluorescent molecular rotors (FMRs). These FMRs demonstrate potential in viscosity sensing due to their ability to show significant changes in emission intensity in viscous environments. This property is crucial for applications in biological and chemical sensing technologies (Jadhav & Sekar, 2017).
Catalytic Activity
Imidazolo[1,2-a]pyridine derivatives, including those similar to 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, have been shown to act as effective catalysts in oxidation reactions. They demonstrate significant efficacy in the oxidation of catechol to o-quinone, suggesting their potential use in chemical synthesis and industrial applications (Saddik et al., 2012).
Antiproliferative Properties
Certain selenylated imidazo[1,2-a]pyridines, structurally related to the mentioned compound, have been identified for their cytotoxicity against breast cancer cells. These compounds show promise as potential antiproliferative agents for breast cancer chemotherapy, highlighting the broader implications of imidazo[1,2-a]pyridine derivatives in medicinal chemistry (Almeida et al., 2018).
Corrosion Inhibition
Studies have also focused on the use of imidazo[1,2-a]pyridine-3-carbaldehyde derivatives as corrosion inhibitors. These compounds have shown efficacy in protecting metals like carbon steel in acidic environments, indicating their potential utility in industrial maintenance and protection (Ech-chihbi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-7-8-17-13(10-18)15(16-14(17)9-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLLHQOGNBYLDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374979 | |
Record name | 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
300708-60-5 | |
Record name | 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 300708-60-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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